Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1449117-46-7
VCID: VC2729721
InChI: InChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3
SMILES: CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34 g/mol

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate

CAS No.: 1449117-46-7

Cat. No.: VC2729721

Molecular Formula: C16H18N4O3

Molecular Weight: 314.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate - 1449117-46-7

Specification

CAS No. 1449117-46-7
Molecular Formula C16H18N4O3
Molecular Weight 314.34 g/mol
IUPAC Name ethyl 1-[4-(2-oxopiperidin-1-yl)pyridin-2-yl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C16H18N4O3/c1-2-23-16(22)12-10-18-20(11-12)14-9-13(6-7-17-14)19-8-4-3-5-15(19)21/h6-7,9-11H,2-5,8H2,1H3
Standard InChI Key LJRIHSPOPONJJR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O
Canonical SMILES CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCCCC3=O

Introduction

Chemical Identity and Structural Characteristics

Structural Features

The molecular architecture of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate exhibits several key structural elements that contribute to its potential biological significance. The compound consists of multiple connected heterocyclic systems, including a pyrazole core with an ethyl carboxylate substituent at the 4-position. This pyrazole ring is connected through its N1 nitrogen to a pyridine ring at the 2-position. The pyridine ring itself bears a 2-oxopiperidine substituent at its 4-position. This complex arrangement of nitrogen-containing heterocycles and functional groups creates a unique three-dimensional structure with multiple potential interaction sites for biological targets.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate are summarized in the following table:

PropertyValueSource
Molecular FormulaC16H18N4O3
Molecular Weight314.34 g/mol
Primary CAS Number1449117-46-7
Alternative CAS Number158399-79-2
Physical StateNot specified in literature-
Solubility ProfileNot specified in literature-
Melting/Boiling PointsNot specified in literature-
Optical PropertiesNot specified in literature-

The limited information on physical properties reflects the compound's current status primarily as a research chemical rather than a fully characterized pharmaceutical agent. This represents an opportunity for further physical chemistry investigations to fully characterize its properties.

Structural Comparison with Related Compounds

Relationship to Other Pyrazole Derivatives

Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate shares structural similarities with other pyrazole derivatives that have demonstrated various biological activities. One closely related compound is Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 171193-35-4), which possesses a similar core structure but lacks the 2-oxopiperidine substituent on the pyridine ring . This simpler analog has a molecular weight of 217.22 g/mol, significantly lighter than the target compound due to the absence of the piperidine moiety.

Structural Elements and Their Significance

The compound's structure can be analyzed in terms of distinct functional elements, each contributing to potential biological activity:

  • The pyrazole core represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds including anti-inflammatory, antimicrobial, and anticancer agents .

  • The ethyl carboxylate group at position 4 of the pyrazole ring potentially serves as a hydrogen bond acceptor in biological systems and may also function as a bioisostere for carboxylic acid groups in drug design.

  • The 2-oxopiperidine moiety introduces a lactam functionality, which is found in various neurologically active compounds. The presence of this group suggests potential activity related to neurological or cardiovascular systems.

  • The pyridine linkage between the pyrazole and oxopiperidine groups creates a specific spatial arrangement that may influence receptor binding properties and biological activity.

Synthesis and Production Methods

Alternative Synthetic Strategies

Alternative synthetic approaches might include:

  • Initial formation of the 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate scaffold followed by introduction of the 2-oxopiperidine group at the 4-position of the pyridine ring

  • Convergent synthesis involving separate preparation of the functionalized pyrazole and pyridine components followed by a coupling reaction

  • Use of protecting group strategies to control the regioselectivity of the various functionalization steps

Therapeutic AreaStructural Basis for PredictionRelated Compounds with Similar Activity
Anti-inflammatoryPyrazole core structurePyrazole derivatives with various substituents
AntimicrobialCombination of heterocyclic systems3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogs
AnticancerNitrogen-rich heterocyclic systemVarious substituted pyrazole derivatives
Neurological2-oxopiperidine moietyCompounds containing lactam structures
CardiovascularHeterocyclic arrangementPyrazole derivatives with various functional groups

The presence of the 2-oxopiperidine moiety is particularly noteworthy, as this structural feature suggests potential activities related to neurological or cardiovascular systems, given the role of similar structures in drug development.

Structure-Activity Relationship Considerations

The specific arrangement of functional groups in Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate may influence its biological activities through:

  • The ethyl ester group, which can participate in hydrogen bonding interactions with biological targets or serve as a prodrug functionality

  • The pyrazole ring, which provides a rigid scaffold with specific electronic properties

  • The 2-oxopiperidine moiety, which introduces a lactam group known to interact with various biological targets

  • The pyridine linker, which influences the three-dimensional arrangement of the functional groups

Current Research Status and Future Directions

Research Gaps and Opportunities

Despite its commercial availability and potential applications, several research gaps exist regarding Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate:

  • Comprehensive characterization of physical and chemical properties

  • Detailed biological activity profiling against various targets

  • Structure-activity relationship studies with systematic modifications

  • Optimization of synthetic routes for improved yield and purity

  • Investigation of potential metabolites and their activities

These gaps present opportunities for further research to fully explore the potential of this compound in various applications.

Comparative Analysis with Related Compounds

Comparing Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate with structurally related compounds may provide insights into potential optimization strategies:

CompoundStructural DifferencePotential Impact on Activity
Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateLacks 2-oxopiperidine groupPossibly reduced activity in neurological targets
Pyrazole-4-carboxamide derivativesCarboxamide instead of carboxylateAltered hydrogen bonding properties and metabolic stability
3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamidesDifferent ring systemDemonstrated antimycobacterial activity
3-Carbamoyl-1-(4-methoxyphenyl)-4-(2-((4-(2-oxopiperidin-1-yl)phenyl)amino)ethyl)-1H-pyrazole-5-carboxylic acidMore complex substituentsPotentially different pharmacokinetic profile

Such comparisons could guide the design of next-generation compounds with improved activity profiles.

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